4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride
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Description
4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H24ClN3O2S and its molecular weight is 345.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat
Research has led to the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, focusing on their antiviral and antimicrobial activities. These compounds were synthesized for biological interest, with some showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This study illustrates the potential of piperazine derivatives in developing treatments for viral and bacterial infections (Reddy et al., 2013).
Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones
Another significant application is found in the synthesis of fluoroquinolone-based 4-thiazolidinones from piperazine compounds, highlighting their antimicrobial properties. The study synthesized compounds with potential antibacterial and antifungal activities, demonstrating the versatility of piperazine derivatives in addressing various microbial threats (Patel & Patel, 2010).
Enantioselective Process for CGRP Receptor Inhibitor
The development of a CGRP receptor antagonist involved creating a stereoselective synthesis of its hydrochloride salt. This research underscores the importance of piperazine derivatives in developing novel therapeutic agents, particularly for treating conditions mediated by the CGRP receptor, such as migraines (Cann et al., 2012).
Piperazines in Antipsychotic Agent Development
Piperazine derivatives have been evaluated as potential antipsychotic agents, with specific analogues showing promising in vivo activities. This exploration into heterocyclic carboxamides reveals the potential of piperazine compounds in addressing psychiatric disorders by targeting dopamine and serotonin receptors (Norman et al., 1996).
Synthesis of Amide Derivatives of Quinolone
Amide derivatives of quinolone, synthesized from piperazine and its derivatives, have shown significant antibacterial activity. This study highlights the role of piperazine derivatives in enhancing the efficacy of quinolone-based antibiotics, further expanding the scope of their application in combating bacterial infections (Patel et al., 2007).
properties
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S.ClH/c19-14(12-3-4-12)11-17-5-7-18(8-6-17)15(20)16-10-13-2-1-9-21-13;/h1-2,9,12,14,19H,3-8,10-11H2,(H,16,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYUIVHVLCCIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CS3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.